molecular formula C10H13NO3 B12290861 3-Amino-4-(3-hydroxyphenyl)butyric Acid

3-Amino-4-(3-hydroxyphenyl)butyric Acid

Cat. No.: B12290861
M. Wt: 195.21 g/mol
InChI Key: MTQKSEKOKKQEDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3-hydroxyphenyl)butyric Acid can be achieved through various methods. One common approach involves the reduction of bis(3-nitro-4-hydroxyphenyl) compounds using hydrazines in the presence of a catalyst . Another method includes the modification of molecular structures using specific reagents such as thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(3-hydroxyphenyl)butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-(3-hydroxyphenyl)butyric Acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-amino-4-(3-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H13NO3/c11-8(6-10(13)14)4-7-2-1-3-9(12)5-7/h1-3,5,8,12H,4,6,11H2,(H,13,14)

InChI Key

MTQKSEKOKKQEDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CC(=O)O)N

Origin of Product

United States

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